8‑Position Bromination Provides a Uniquely Favorable Site for PARP‑1 Inhibitory Activity Enhancement Relative to Unsubstituted Scaffold
Systematic SAR optimization of the quinazolin‑4(3H)-one scaffold for PARP‑1 inhibition identified C8 as one of only two positions (alongside C2) where substitution produced substantial improvements in inhibitory potency [1]. The unsubstituted parent scaffold exhibits only high‑micromolar PARP‑1 inhibition (IC₅₀ = 5.75 mM), whereas 8‑position amino substitution yields a >7‑fold potency increase (IC₅₀ = 0.76 mM), and combined 2‑methyl/8‑amino substitution further improves potency to IC₅₀ = 0.4 mM [1]. The 8‑bromo substituent on the target compound serves as a critical precursor for introducing diverse 8‑position modifications via nucleophilic substitution or cross‑coupling reactions, enabling systematic exploration of this pharmacologically privileged site.
| Evidence Dimension | PARP‑1 inhibitory potency (IC₅₀) improvement with C8 substitution |
|---|---|
| Target Compound Data | 8‑Br substituent provides a versatile synthetic handle; downstream 8‑substituted derivatives exhibit IC₅₀ values ranging from 0.4 mM to 0.76 mM [1] |
| Comparator Or Baseline | Unsubstituted quinazolin‑4(3H)-one scaffold: IC₅₀ = 5.75 mM [1] |
| Quantified Difference | >7‑fold to >14‑fold potency improvement depending on final 8‑substituent identity |
| Conditions | In vitro PARP‑1 enzyme inhibition assay; Brca1‑deficient cell proliferation assay |
Why This Matters
This evidence directs procurement toward the specific 8‑bromo‑substituted scaffold as the only entry point for accessing the C8‑modification SAR space that yields the most potent PARP‑1 inhibitors in this chemical series.
- [1] Kulkarni SS, Singh S, Shah JR, Low WK, Talele TT. Synthesis and SAR optimization of quinazolin-4(3H)-ones as poly(ADP-ribose)polymerase-1 inhibitors. Eur J Med Chem. 2012;47:264-273. View Source
